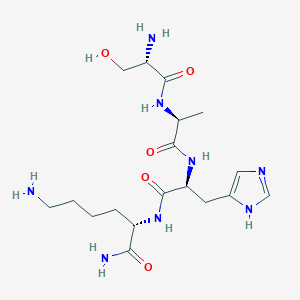
L-Seryl-L-alanyl-L-histidyl-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a peptide compound composed of four amino acids: serine, alanine, histidine, and lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Alkylated or acylated peptide derivatives.
Applications De Recherche Scientifique
L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-valyl-L-histidyl-L-glutaminyl-L-seryl-L-asparagine: Another peptide with similar amino acid composition but different sequence and properties.
L-Serinamide, N-acetyl-L-seryl-L-histidyl-L-alanyl-L-valyl-L-seryl: A peptide with a similar structure but additional modifications.
Uniqueness
L-Seryl-L-alanyl-L-histidyl-L-lysinamide is unique due to its specific sequence and the presence of lysinamide, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
834861-82-4 |
|---|---|
Formule moléculaire |
C18H32N8O5 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C18H32N8O5/c1-10(24-17(30)12(20)8-27)16(29)26-14(6-11-7-22-9-23-11)18(31)25-13(15(21)28)4-2-3-5-19/h7,9-10,12-14,27H,2-6,8,19-20H2,1H3,(H2,21,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)/t10-,12-,13-,14-/m0/s1 |
Clé InChI |
RRWPBKZPVVZPAB-PYJNHQTQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




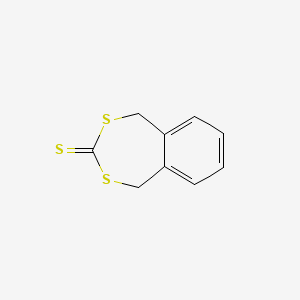
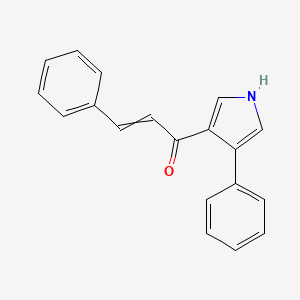
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)

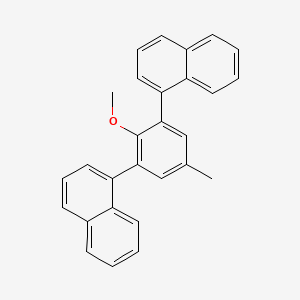
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
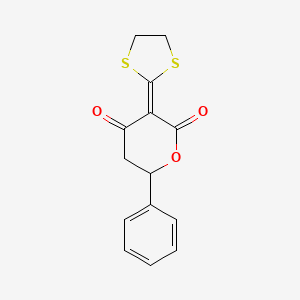
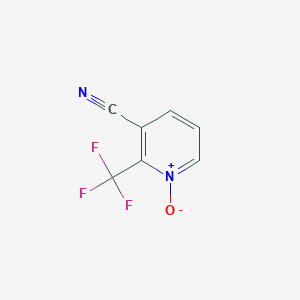
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
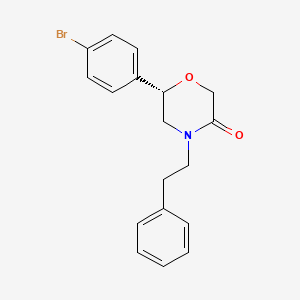
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
